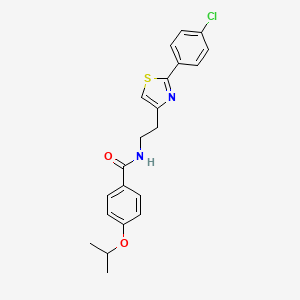

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-14(2)26-19-9-5-15(6-10-19)20(25)23-12-11-18-13-27-21(24-18)16-3-7-17(22)8-4-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZMUYXSFWPIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

It is known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in DMSO and ethanol suggests that the presence of these solvents could influence its bioavailability. Additionally, its stability is noted to be up to 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C17H20ClN3O2S

- Molecular Weight : 353.87 g/mol

The structure includes a thiazole ring, which is known for its biological activity, particularly in the context of drug development.

Anticancer Activity

Research indicates that compounds containing thiazole moieties, such as this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of structurally similar thiazole-based compounds in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. The anticancer activity was observed in various cancer cell lines, including melanoma and prostate cancer cells, where the compounds demonstrated low nanomolar activity compared to earlier derivatives that had micromolar potency .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with thiazole structures have shown promising results as AChE inhibitors. For instance, related studies have reported IC50 values in the low micromolar range for similar thiazole-containing compounds . The mechanism involves binding interactions with the active site of AChE, which can lead to increased acetylcholine levels and potentially ameliorate cognitive decline associated with Alzheimer's disease.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. General synthetic routes may include:

- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and amines.

- Alkylation : The thiazole derivative is then alkylated with 4-chlorophenethyl bromide.

- Amide Formation : Finally, coupling with 4-isopropoxybenzoic acid yields the target amide compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

- Analgesic and Anti-inflammatory Activities : In one study, thiazole derivatives were tested for analgesic and anti-inflammatory effects using animal models. The results showed significant reduction in pain response and inflammation markers compared to control groups .

- Antimicrobial Activity : Another study evaluated antimicrobial properties against various bacterial strains. The results indicated that certain thiazole derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.